molecular formula C12H24N2O2 B6589195 tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate CAS No. 1526835-41-5

tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate

Cat. No.: B6589195
CAS No.: 1526835-41-5
M. Wt: 228.3
InChI Key:
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Description

Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate typically involves the protection of the amine group using tert-butyl carbamate (Boc) protection. One common method involves the reaction of 3-(aminomethyl)-5-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar molecules with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a building block for the synthesis of pharmaceutical agents with potential activity against various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-6-methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is unique due to the specific positioning of the methyl group on the piperidine ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

1526835-41-5

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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